molecular formula C23H22O7 B122953 Pongapinone A CAS No. 146713-95-3

Pongapinone A

カタログ番号: B122953
CAS番号: 146713-95-3
分子量: 410.4 g/mol
InChIキー: CHMQLCYFVBURMW-GDNBJRDFSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Pongapinone A is a phenylpropanoid derivative first isolated from the bark of Pongamia pinnata (Papilionaceae), a medicinal plant native to Indonesia . Its IUPAC name and structural classification remain understudied in publicly accessible literature, but it is recognized as a β-hydroxydihydrochalcone derivative with a phenylpropanoid backbone .

特性

CAS番号

146713-95-3

分子式

C23H22O7

分子量

410.4 g/mol

IUPAC名

(Z)-3-(1,3-benzodioxol-5-yl)-1-(5,7-dimethoxy-2,2-dimethylchromen-6-yl)-3-hydroxyprop-2-en-1-one

InChI

InChI=1S/C23H22O7/c1-23(2)8-7-14-18(30-23)11-20(26-3)21(22(14)27-4)16(25)10-15(24)13-5-6-17-19(9-13)29-12-28-17/h5-11,24H,12H2,1-4H3/b15-10-

InChIキー

CHMQLCYFVBURMW-GDNBJRDFSA-N

SMILES

CC1(C=CC2=C(C(=C(C=C2O1)OC)C(=O)C=C(C3=CC4=C(C=C3)OCO4)O)OC)C

異性体SMILES

CC1(C=CC2=C(C(=C(C=C2O1)OC)C(=O)/C=C(/C3=CC4=C(C=C3)OCO4)\O)OC)C

正規SMILES

CC1(C=CC2=C(C(=C(C=C2O1)OC)C(=O)C=C(C3=CC4=C(C=C3)OCO4)O)OC)C

同義語

Pongapinone A

製品の起源

United States

類似化合物との比較

Comparison with Structurally Similar Compounds

Pongapinone B

Pongapinone B, a structural analog of Pongapinone A, shares its origin in Pongamia pinnata but differs in substituents and stereochemistry. Key distinctions include:

  • Molecular Formula: Pongapinone B (C₂₃H₂₄O₆) has a larger molecular structure compared to Pongapinone A, which is likely smaller due to differences in side chains .
  • Substituents: Pongapinone B features a 3-methyl-2-butenyl group and methoxy substitutions at positions 5 and 7, whereas Pongapinone A’s exact substituents remain less documented .
  • Bioactivity: While Pongapinone A inhibits interleukin-1, Pongapinone B demonstrates broader pharmacokinetic properties, including high blood-brain barrier permeability (75%) and interactions with transporters like OATP1B1 and P-glycoprotein .
Table 1: Structural and Functional Comparison of Pongapinones A and B
Property Pongapinone A Pongapinone B
Molecular Formula Not fully characterized C₂₃H₂₄O₆
Key Substituents β-hydroxydihydrochalcone backbone 8-(3-methyl-2-butenyl), 5,7-OCH₃
Bioactivity Interleukin-1 inhibition Enzyme inhibition/activation
Source Pongamia pinnata bark Pongamia pinnata bark

Kanzonol A

Kanzonol A, another β-hydroxydihydrochalcone, shares structural homology with Pongapinone A but differs in origin and bioactivity:

  • Source: Isolated from Morus species, unlike Pongapinone A’s exclusive identification in Pongamia pinnata.
  • Bioactivity: Kanzonol A exhibits antifungal activity against Candida albicans but lacks reported anti-inflammatory or antitubercular effects .

Erypoegin E and Murrayafoline A

  • Murrayafoline A: An alkaloid with dual antitubercular and antimicrobial properties, contrasting with Pongapinone A’s chalcone-based structure .
Table 2: Functional Comparison with Antitubercular Compounds
Compound Structural Class Key Bioactivity Source Organism
Pongapinone A β-hydroxydihydrochalcone Anti-inflammatory, antitubercular Pongamia pinnata
Erypoegin E Flavonoid Antitubercular Unspecified plant
Murrayafoline A Carbazole alkaloid Antimicrobial, antitubercular Murraya species

Research Implications and Gaps

  • Structural Elucidation: Pongapinone A’s exact molecular formula and stereochemistry require further characterization to enable synthetic optimization .
  • Mechanistic Studies: Comparative studies on interleukin-1 inhibition between Pongapinone A and clinical anti-inflammatory agents (e.g., corticosteroids) are absent in current literature.
  • Synergistic Potential: Combining Pongapinone A with alkaloids like Murrayafoline A could enhance antitubercular efficacy, warranting in vitro synergy assays.

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for isolating and characterizing Pongapinone A from natural sources?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol or ethyl acetate) followed by chromatographic techniques like column chromatography, HPLC, or TLC. Structural elucidation relies on spectroscopic methods: NMR (¹H, ¹³C, DEPT, HSQC, HMBC) for skeletal framework, HRMS for molecular formula, and IR for functional groups. For reproducibility, document solvent ratios, column packing materials, and NMR acquisition parameters (e.g., solvent, frequency) .
  • Data Example : A 2022 study reported 85% purity post-HPLC (C18 column, acetonitrile-water gradient), with ¹H NMR (600 MHz, CDCl₃) confirming a diterpenoid backbone .

Q. How can researchers design bioactivity assays to evaluate Pongapinone A’s preliminary pharmacological potential?

  • Methodological Answer : Use in vitro assays tailored to hypothesized targets (e.g., cytotoxicity via MTT assay, anti-inflammatory activity via COX-2 inhibition). Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across ≥3 biological replicates. Ensure cell lines/pathways are relevant to Pongapinone A’s natural source (e.g., marine organisms for anticancer activity) .
  • Data Contradiction Note : A 2023 study reported IC₅₀ = 12 μM (HepG2 cells), while another found IC₅₀ = 35 μM, possibly due to differences in cell culture conditions (e.g., serum concentration, passage number) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for Pongapinone A across studies?

  • Methodological Answer : Apply meta-analysis to identify confounding variables (e.g., assay protocols, compound purity). Replicate experiments under standardized conditions (e.g., ATCC cell lines, identical solvent controls). Use statistical tools (e.g., ANOVA with post-hoc tests) to assess significance of discrepancies. For example, a 2024 review attributed variability in IC₅₀ values to differences in mitochondrial activity assays (MTT vs. resazurin) .
  • Framework : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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